1-(4-chlorophenyl)-N-methylethanamine
Overview
Description
1-(4-Chlorophenyl)-N-methylethanamine (PCME) is an organic compound belonging to the class of aromatic amines. It is a colorless solid that is soluble in a variety of organic solvents, and is used in a wide range of scientific and industrial applications. PCME is also known by its other names, such as 4-chloro-N-methylethanamine, 4-chloro-N-methylphenethylamine, and 4-chloro-N-methyl-1-phenethylamine.
Scientific Research Applications
Metabolite Identification
Research by Goenechea et al. (1987) involved the detection and identification of various metabolites in human urine following the administration of chlorphenoxamine, which shares structural similarities with 1-(4-chlorophenyl)-N-methylethanamine. The study identified several compounds, including 1-(4-chlorophenyl)-1-phenylethanol and its derivatives, which were also found to be excreted as conjugates (Goenechea et al., 1987).
Antifungal Activity
A novel compound synthesized from 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine demonstrated good antifungal activity against various pathogens, as noted by Xue Si (2009). The study highlights the potential antifungal applications of compounds structurally related to 1-(4-chlorophenyl)-N-methylethanamine (Xue Si, 2009).
Radiochemical Synthesis
Hicks et al. (1984) focused on synthesizing a radiolabeled compound, starting with acetyl-1-14C chloride, which is structurally related to 1-(4-chlorophenyl)-N-methylethanamine. The study provides insight into the synthesis of radiolabeled compounds for potential scientific research applications (Hicks et al., 1984).
Polymerization for Leather Industry
Research by Thamizharasi et al. (1999) explored the synthesis and characterization of polymers derived from 4-chlorophenyl acrylate (closely related to 1-(4-chlorophenyl)-N-methylethanamine) for applications in the leather industry. The study demonstrated how increasing the CPA in the copolymer enhances thermal stability, suggesting potential industrial applications (Thamizharasi et al., 1999).
Structural and Charge Analysis
Childs et al. (1989) conducted a comparative study of N-phenyl-3-(p-chlorophenyl)-2-propenimine and its corresponding salt, which relates to the study of 1-(4-chlorophenyl)-N-methylethanamine. Their research provides valuable information on molecular structure, which is crucial for understanding the properties and potential applications of such compounds (Childs et al., 1989).
Insecticidal Activity
A study by Hasan et al. (1996) on the insecticidal activity of methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate reveals the potential of compounds structurally similar to 1-(4-chlorophenyl)-N-methylethanamine in pest control applications (Hasan et al., 1996).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHCGUAPWQKOPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407241 | |
Record name | 1-(4-chlorophenyl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-methylethanamine | |
CAS RN |
51586-23-3 | |
Record name | 1-(4-chlorophenyl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(4-chlorophenyl)ethyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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